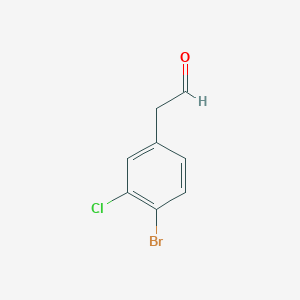
2-(4-Bromo-3-chlorophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrClO It is characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to an acetaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)acetaldehyde typically involves the bromination and chlorination of a phenylacetaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Bromo-3-chlorophenyl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Bromo-3-chlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-3-chlorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-chlorophenyl)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromo and chloro substituents can also interact with molecular targets, affecting the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Bromo-4-chlorophenyl)acetaldehyde
- 2-(3-Bromo-5-chlorophenyl)acetaldehyde
- 2-(4-Bromo-2-chlorophenyl)acetaldehyde
Comparison: Compared to its analogs, 2-(4-Bromo-3-chlorophenyl)acetaldehyde is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted chemical synthesis and research applications .
Eigenschaften
CAS-Nummer |
109346-87-4 |
|---|---|
Molekularformel |
C8H6BrClO |
Molekulargewicht |
233.49 g/mol |
IUPAC-Name |
2-(4-bromo-3-chlorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 |
InChI-Schlüssel |
LCGRHQKVBNLQMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


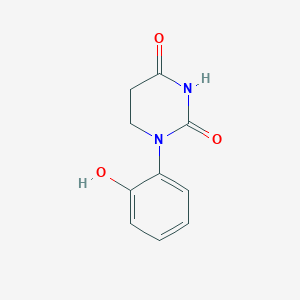
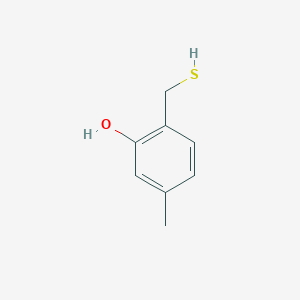
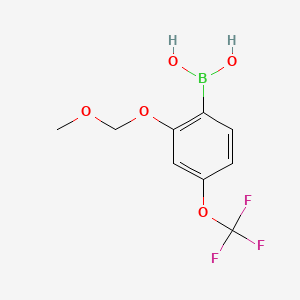
![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)

![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
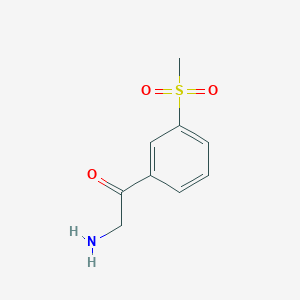
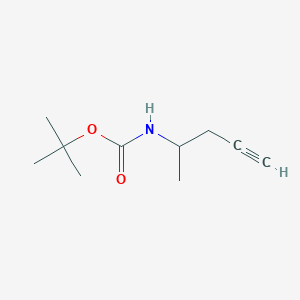
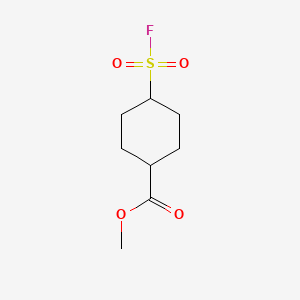
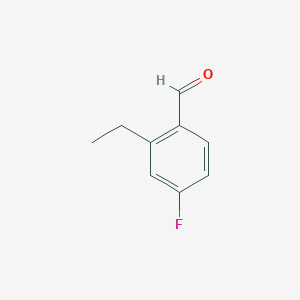
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)

![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
